3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide is a chemical compound that has gained significant attention from the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. In
Mécanisme D'action
CPP-115 is a potent inhibitor of the enzyme 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase. This enzyme is responsible for the breakdown of 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide, an inhibitory neurotransmitter in the brain. By inhibiting 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase, CPP-115 increases the levels of 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide in the brain, leading to an overall increase in inhibitory signaling.
Biochemical and Physiological Effects:
The increase in inhibitory signaling caused by CPP-115 has been shown to have a variety of biochemical and physiological effects. In animal models, CPP-115 has been shown to reduce drug-seeking behavior and increase the threshold for seizures. CPP-115 has also been shown to improve cognitive function and reduce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CPP-115 for lab experiments is its high potency and specificity for 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase. This allows researchers to study the effects of 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide inhibition with a high degree of precision. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of potential future directions for research on CPP-115. One area of interest is in the development of new pharmacological agents based on CPP-115. Another area of interest is in the study of the long-term effects of CPP-115 on brain function and behavior. Additionally, there is potential for the use of CPP-115 in the treatment of a variety of neurological and psychiatric disorders. Continued research on CPP-115 is likely to yield new insights into its potential uses and limitations.
In conclusion, CPP-115 is a chemical compound that has gained significant attention from the scientific community due to its potential use as a pharmacological agent. It is a potent inhibitor of the enzyme 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase and has been studied for its potential use in the treatment of addiction, epilepsy, and other neurological disorders. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on CPP-115. Continued research on this compound is likely to yield new insights into its potential uses and limitations.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of piperidine-4-carboxylic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with cyclopropylamine to yield CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential use as a pharmacological agent. One of the primary applications of CPP-115 is in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction. CPP-115 has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
3-(1-butanoylpiperidin-4-yl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-15(19)17-10-8-12(9-11-17)4-7-14(18)16-13-5-6-13/h12-13H,2-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLNRPBNYNDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)CCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816935 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.